2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone
Description
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone is a fluorinated aromatic ketone featuring a naphthalene backbone substituted with fluorine atoms at the 1-position of the ethanone group and the 4-position of the naphthalene ring. Its molecular formula is C₁₂H₈F₂O, with a molecular weight of 206.1 g/mol (calculated). The compound’s structure combines electron-withdrawing fluorine substituents, which influence its reactivity and physicochemical properties.
Structure
3D Structure
Properties
CAS No. |
315-99-1 |
|---|---|
Molecular Formula |
C12H8F2O |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-fluoro-1-(4-fluoronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H8F2O/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2 |
InChI Key |
IEUWFIZAQJBGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the bromination of 4’-fluoro-1’-acetonaphthone in the presence of bromine and 1,4-dioxane at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including halogenation and subsequent functional group transformations.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under strong oxidizing conditions to form carboxylic acid derivatives. For example:
This reaction proceeds via cleavage of the C–C bond adjacent to the carbonyl group, stabilized by electron-withdrawing fluorine substituents .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Aqueous, Δ | Fluorinated naphthalene carboxylic acid | ~60% |
| CrO₃/H₂SO₄ | Acidic, reflux | Same as above | ~55% |
Nucleophilic Addition at the Carbonyl Group
The electrophilic carbonyl carbon reacts with nucleophiles like Grignard reagents or hydrides:
Fluorine atoms enhance electrophilicity at the carbonyl, accelerating nucleophilic attack .
| Nucleophile | Product | Key Observation |
|---|---|---|
| CH₃MgBr | Secondary alcohol derivative | Increased regioselectivity due to fluorine |
| NaBH₄ | Secondary alcohol | Mild conditions (0–25°C) |
Cyclodehydrogenation
Under oxidative conditions (e.g., DDQ/CF₃SO₃H), the compound participates in cyclodehydrogenation to form fused polycyclic aromatic hydrocarbons (PAHs) :
This reaction involves radical intermediates stabilized by the naphthalene system, with fluorine atoms directing regioselectivity .
| Oxidizing Agent | Temperature | Product Complexity |
|---|---|---|
| DDQ/CF₃SO₃H | 0°C → RT | High (6-membered rings) |
Electrophilic Aromatic Substitution
Despite fluorine’s deactivating effects, the naphthalene ring undergoes selective electrophilic substitution (e.g., nitration, sulfonation) at positions ortho/para to existing substituents:
Fluorine’s −I effect directs electrophiles to less deactivated positions, favoring para-substitution relative to the ketone group.
| Reaction | Electrophile | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-Fluoro-1-(4-fluoro-5-nitro... |
| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivative |
Comparative Reactivity with Analogues
The compound’s dual fluorine and ketone functionalities differentiate it from related structures:
| Compound | Reactivity Profile | Unique Feature |
|---|---|---|
| 4-Fluoronaphthalene | Limited to aromatic substitutions | No ketone for nucleophilic additions |
| 2-Fluoroacetophenone | Faster oxidation due to simpler structure | Lacks naphthalene’s conjugation |
| 1-Acetylnaphthalene | Reduced electrophilicity (no fluorine) | Lower stability of intermediates |
Mechanistic Insights
Scientific Research Applications
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluoro groups enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone and analogous compounds:
Key Differences:
Fluorination Pattern: The dual fluorine substitution in this compound increases its electron-withdrawing character compared to monofluorinated analogs like 1-(4-fluoronaphthalen-1-yl)ethanone. This enhances its stability in oxidative environments and may improve binding affinity in enzyme inhibition . Biphenyl analogs (e.g., 1-(2'-fluoro[1,1'-biphenyl]-4-yl)ethanone) lack the naphthalene system, reducing π-conjugation and lipophilicity .
Aromatic System :
- Naphthalene-based compounds exhibit higher rigidity and extended π-systems compared to phenyl or biphenyl derivatives, influencing their stacking behavior in crystal lattices and interactions with biological targets .
Functional Groups: Methoxy or methyl substituents (e.g., in 1-(2-fluoro-4-methylphenyl)ethanone) alter solubility and steric profiles, making them more suitable for specific synthetic pathways or formulations .
Pharmacological and Industrial Relevance
- Medicinal Chemistry: Bifluorinated naphthalenyl ethanones are explored as scaffolds for kinase inhibitors due to their ability to penetrate lipid membranes and resist metabolic degradation .
- Materials Science : The naphthalene core’s rigidity makes these compounds candidates for organic semiconductors or fluorescent probes .
Biological Activity
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone, a fluorinated aromatic ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various naphthalene derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is C12H8F2O, indicating the presence of two fluorine atoms attached to a naphthalene ring and an ethanone moiety. The compound's structure can be represented as follows:
Research indicates that this compound exhibits several biological activities, primarily through interactions with various biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines. For instance, it has shown potential in inducing apoptosis in human bladder cancer cells (T24), similar to other naphthalene derivatives that modulate signaling pathways involved in cell survival and apoptosis .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to altered cellular responses in cancerous tissues.
Case Studies
-
Bladder Cancer Cell Studies :
- In vitro studies have demonstrated that this compound can induce apoptosis in T24 bladder cancer cells. The mechanism involves the activation of stress-related signaling pathways, leading to increased phosphorylation of c-Jun and degradation of PHLPP2 protein, which is crucial for regulating cell survival .
- Comparative Analysis with Other Compounds :
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-fluoronaphthaldehyde with appropriate acylating agents under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Data Table: Biological Activities
Q & A
Basic Research Question
- Boiling Point : Analogous compounds (e.g., 4'-fluoroacetophenone) boil at ~469 K .
- Molecular Weight : Calculated as 138.14 g/mol for similar ethanones (C₈H₇FO) .
- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) and halogenated solvents (CH₂Cl₂) .
How should fluorinated intermediates be handled safely in synthesis?
Advanced Research Question
- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
- Waste Management : Segregate fluorinated waste for specialized disposal to prevent environmental contamination .
- PPE : Wear nitrile gloves and safety goggles, as fluorinated compounds may penetrate latex .
How can reaction yields for fluorinated ethanones be optimized?
Advanced Research Question
- Catalyst Screening : Test copper(I) diphenylphosphinate or Pd catalysts for cross-coupling efficiency .
- Temperature Control : Optimize between 60–100°C to balance reaction rate and side-product formation .
- Purification : Use gradient elution in column chromatography (e.g., 15% ethyl acetate/hexanes) .
What thermodynamic data are critical for modeling fluorinated ethanones?
Basic Research Question
- Enthalpy of Vaporization (ΔHvap) : Estimated via gas-phase ion energetics (e.g., 469 K boiling point correlates with ΔHvap ≈ 45 kJ/mol) .
- Phase Diagrams : Constructed using differential scanning calorimetry (DSC) to identify melting points and polymorphs .
What methods ensure purity of this compound?
Advanced Research Question
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate fluorinated byproducts.
- Elemental Analysis : Confirm ≤98% purity via CHNS/O combustion analysis .
- Karl Fischer Titration : Quantify residual moisture (<0.1%) in hygroscopic samples .
How do substituents influence the reactivity of fluorinated ethanones?
Advanced Research Question
- Electron-Withdrawing Effects : Fluorine at the naphthalene 4-position deactivates the ring, directing electrophilic substitution to the 1-position .
- Steric Effects : Bulky substituents (e.g., propoxy groups) reduce reaction rates in Friedel-Crafts acylations, requiring longer reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
